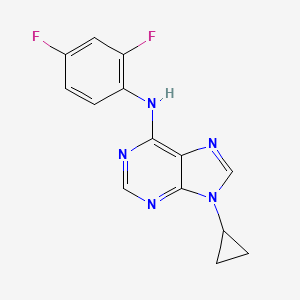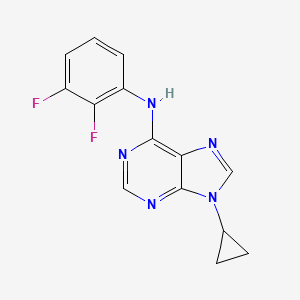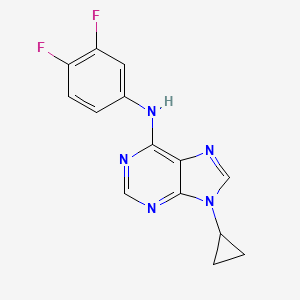
9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine (abbreviated as 9CP-DFPA) is a novel small molecule compound with promising applications in biomedical research and drug discovery. 9CP-DFPA is a derivative of purine, a nitrogen-containing heterocyclic compound that is widely found in nature and is the building block of nucleic acids such as DNA and RNA. 9CP-DFPA has a range of potential uses in scientific research due to its unique properties, including its ability to interact with proteins, enzymes, and other molecules. This article will explore the synthesis method, applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 9CP-DFPA.
科学的研究の応用
9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine has a range of potential applications in scientific research. It has been used as a fluorescent probe for studying protein-protein interactions, as a tool for studying enzyme kinetics, and as a tool for studying the structure and function of proteins. 9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine has also been used to study the structure and function of G-protein coupled receptors, which are important for many cellular processes. In addition, 9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine has been used as a tool for studying the structure and function of DNA and RNA.
作用機序
9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine binds to proteins and enzymes through hydrogen bonding and hydrophobic interactions. These interactions enable 9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine to interact with proteins, enzymes, and other molecules, and thus alter their structure and function. In addition, 9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine can interact with G-protein coupled receptors, which are important for many cellular processes.
Biochemical and Physiological Effects
9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine has been shown to have a range of biochemical and physiological effects. In laboratory studies, 9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine has been shown to inhibit the activity of enzymes, alter the activity of proteins, and activate G-protein coupled receptors. In addition, 9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in animal models.
実験室実験の利点と制限
9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine has several advantages for laboratory experiments. It is a small molecule, which makes it easy to handle and store. In addition, it is relatively stable and can be stored for long periods of time. Furthermore, it is relatively inexpensive and widely available. However, 9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine also has some limitations. It is not soluble in water, which can make it difficult to use in some experiments. In addition, it can be toxic in high concentrations, so it must be handled with care.
将来の方向性
There are several potential future directions for 9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine. It could be used in drug discovery to identify novel compounds with therapeutic potential. In addition, it could be used to study the structure and function of proteins and enzymes, as well as G-protein coupled receptors. Furthermore, it could be used to study the effects of small molecules on cellular processes, such as inflammation and cancer. Finally, 9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine could be used to develop new fluorescent probes for studying biological processes.
合成法
9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine is synthesized by a multi-step process involving purification, derivatization, and purification. The first step is to purify 9H-purin-6-amine, a purine derivative, from natural sources. This is done by reacting the purine with a base such as sodium hydroxide and then extracting the product with an organic solvent such as chloroform. The next step is to derivatize the purine with a difluorophenyl group. This is done by reacting the purine with a reagent such as trifluoroacetic anhydride, followed by a cyclopropylation reaction with a reagent such as ethyl diazoacetate. Finally, the product is then purified by column chromatography.
特性
IUPAC Name |
9-cyclopropyl-N-(3,4-difluorophenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N5/c15-10-4-1-8(5-11(10)16)20-13-12-14(18-6-17-13)21(7-19-12)9-2-3-9/h1,4-7,9H,2-3H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOJBBPTKLWJAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C(N=CN=C32)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclopropyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethylpyrimidine](/img/structure/B6443132.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6443137.png)
![4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoline](/img/structure/B6443140.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443149.png)
![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B6443157.png)
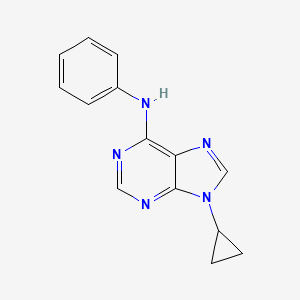
![4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide](/img/structure/B6443172.png)
![4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443173.png)
![2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B6443177.png)
![3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline](/img/structure/B6443178.png)
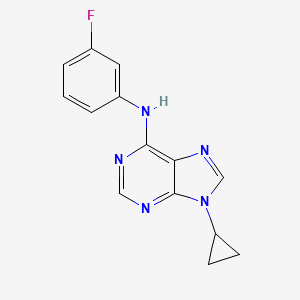
![2-cyclopropyl-4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethylpyrimidine](/img/structure/B6443193.png)
